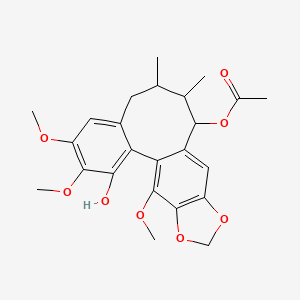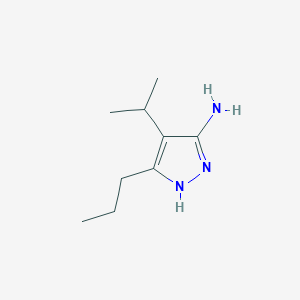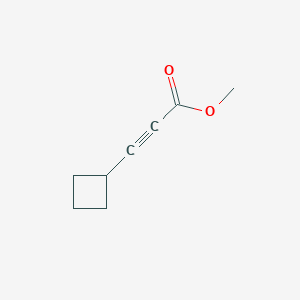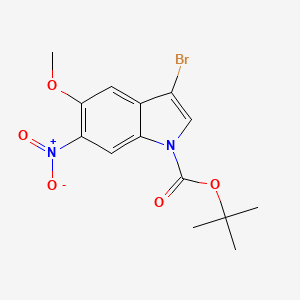
1-(2-Phenylethynyl)cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenylethynyl)cyclohexanamine is an organic compound with the molecular formula C14H17N It is characterized by a cyclohexane ring substituted with a phenylethynyl group and an amine group
Méthodes De Préparation
The synthesis of 1-(Phenylethynyl)cyclohexanamine can be achieved through several routes. One common method involves the reaction of cyclohexylamine with phenylacetylene under specific conditions. The reaction typically requires a catalyst, such as palladium or copper, and is carried out under an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the product .
Industrial production methods for 1-(Phenylethynyl)cyclohexanamine are less documented, but they likely involve similar catalytic processes with optimization for large-scale synthesis. The choice of catalyst, reaction conditions, and purification methods are crucial for achieving high efficiency and cost-effectiveness in industrial settings .
Analyse Des Réactions Chimiques
1-(Phenylethynyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the phenylethynyl group to a phenylethyl group, often using hydrogenation catalysts like palladium on carbon.
Substitution: The amine group in 1-(Phenylethynyl)cyclohexanamine can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(Phenylethynyl)cyclohexanamine has several applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s amine group allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and receptor binding.
Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of drugs targeting neurological pathways.
Mécanisme D'action
The mechanism by which 1-(Phenylethynyl)cyclohexanamine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
1-(Phenylethynyl)cyclohexanamine can be compared with other similar compounds, such as:
1-(Phenylethynyl)pyrrolidine: This compound has a pyrrolidine ring instead of a cyclohexane ring, which affects its chemical reactivity and biological activity.
1-(Phenylethynyl)bicyclo[2.2.1]heptane: The bicyclic structure introduces additional steric hindrance, influencing its interactions with biological targets.
1-(Phenylethyl)cyclohexanamine: The absence of the triple bond in the phenylethyl group changes its chemical properties and reactivity.
The uniqueness of 1-(Phenylethynyl)cyclohexanamine lies in its combination of a cyclohexane ring with a phenylethynyl group, providing a balance of rigidity and flexibility that is advantageous in various chemical and biological applications .
Propriétés
Numéro CAS |
143767-98-0 |
|---|---|
Formule moléculaire |
C14H17N |
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
1-(2-phenylethynyl)cyclohexan-1-amine |
InChI |
InChI=1S/C14H17N/c15-14(10-5-2-6-11-14)12-9-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,10-11,15H2 |
Clé InChI |
ZKXQPWSHLFZUAF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C#CC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(2-Iodocyclohexyl)oxy]oxetane](/img/structure/B15241018.png)

![5-Methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15241022.png)


![4-bromo-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15241040.png)


![1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15241045.png)

